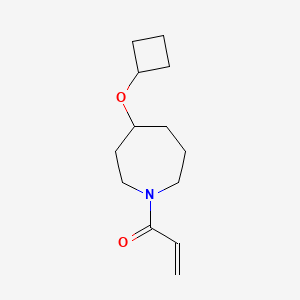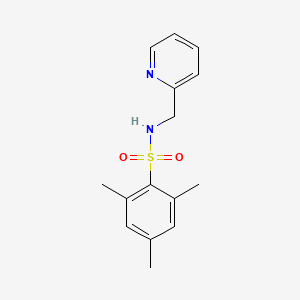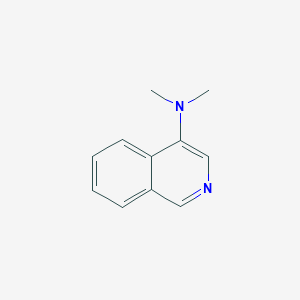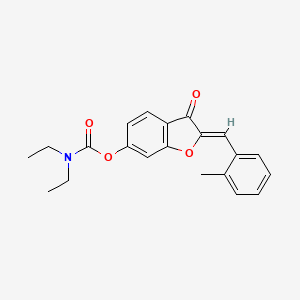
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as CBPA. It is an important research tool in the field of neuroscience and has been used extensively in scientific research to understand the mechanisms of various neurological disorders. CBPA is a highly potent and selective antagonist of GABAA receptors and has been found to be effective in the treatment of various neurological disorders.
作用机制
CBPA acts as a potent and selective antagonist of GABAA receptors. It binds to the receptor and blocks the effects of GABA on the receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which results in an increase in neuronal activity. This mechanism of action makes CBPA an effective tool in the study of the role of GABA in various neurological disorders.
Biochemical and Physiological Effects:
CBPA has been found to have several biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to an increase in anxiety, depression, and seizures. CBPA has also been found to have an effect on the sleep-wake cycle, with studies showing that it can increase wakefulness and decrease sleep.
实验室实验的优点和局限性
CBPA has several advantages as a research tool. It is highly potent and selective, which makes it an effective tool in the study of the role of GABA in various neurological disorders. It also has a long half-life, which makes it useful for studying the long-term effects of GABA on the central nervous system. However, CBPA also has some limitations. It is highly toxic and can be dangerous if not handled properly. It also has a short shelf life, which can make it difficult to use in long-term studies.
未来方向
There are several future directions for the use of CBPA in scientific research. One area of research is the study of the role of GABA in various neurological disorders. CBPA can be used to study the effects of GABA on the central nervous system and its role in the development of these disorders. Another area of research is the development of new drugs based on CBPA. CBPA can be used as a starting point for the development of new drugs that target GABAA receptors and have fewer side effects than current drugs.
合成方法
The synthesis of CBPA is a complex process that involves several steps. The synthesis starts with the reaction of 4-bromobutyric acid with cyclobutanol to form the corresponding bromoester. The bromoester is then reacted with sodium azide to form the azidoester. The azidoester is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine. The amine is then reacted with propiolaldehyde in the presence of a base to form CBPA.
科学研究应用
CBPA has been extensively used in scientific research to study the mechanisms of various neurological disorders. It has been found to be effective in the treatment of anxiety, depression, epilepsy, and sleep disorders. CBPA is a highly selective antagonist of GABAA receptors and has been found to be effective in blocking the effects of GABA on these receptors. This makes it an important research tool in the study of the role of GABA in various neurological disorders.
属性
IUPAC Name |
1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXDJJKQRWVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)



![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)